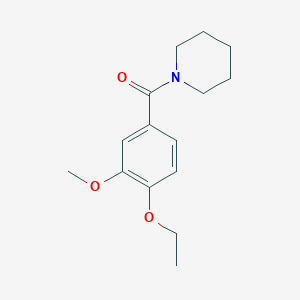
N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide, also known as BBF 2066, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 is not fully understood, but it is believed to involve interactions with various cellular targets. For example, studies have shown that this compound 2066 can bind to the sigma-1 receptor, modulating its activity and potentially leading to downstream effects on cellular signaling pathways. Additionally, this compound 2066 has been shown to interact with other proteins, including those involved in DNA binding and transcriptional regulation.
Biochemical and Physiological Effects:
This compound 2066 has been shown to possess a range of interesting biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis in cancer cells, potentially making it a useful tool for cancer therapy. Additionally, this compound 2066 has been shown to modulate calcium signaling in cells, potentially leading to downstream effects on cellular function.
実験室実験の利点と制限
One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging applications. Additionally, this compound 2066 has been shown to possess good stability and reproducibility, making it a reliable tool for scientific research. However, one limitation of using this compound 2066 is its relatively high cost, which may limit its widespread use in certain research applications.
将来の方向性
There are several future directions for research involving N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066. One potential avenue of research is to further elucidate the compound's mechanism of action, including its interactions with various cellular targets. Additionally, this compound 2066 could be studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Finally, further optimization of the synthesis method for this compound 2066 could lead to increased yields and lower costs, making this compound more accessible to researchers.
合成法
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 6-bromo-2-aminobenzothiazole with furan-2-carboxylic acid to produce the desired product. This process has been optimized to produce high yields of pure this compound 2066 with good reproducibility.
科学的研究の応用
N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging applications. This compound has been shown to possess strong fluorescence properties, making it a useful tool for visualizing biological processes in living cells. Additionally, this compound 2066 has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor. This receptor is involved in a range of physiological processes and has been implicated in various diseases, making this compound 2066 a promising candidate for drug discovery efforts.
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQWPWFIMGAUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)




![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)
![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
